4-Guanidinobenzoic Acid Methanesulfonate
Overview
Description
4-Guanidinobenzoic acid methanesulfonate is not directly studied in the provided papers; however, the papers do provide insights into related compounds and their interactions. Guanidinium methanesulfonate (GMS) is a compound that features prominently in the research, which shares the guanidinium cation and methanesulfonate anion with the compound of interest. GMS is known for its supramolecular structure, which is characterized by two-dimensional hydrogen-bonded bilayered motifs under ambient conditions . This structure is indicative of the strong hydrogen bonding capabilities of the guanidinium ion, which could be relevant to the behavior of 4-guanidinobenzoic acid methanesulfonate as well.
Synthesis Analysis
The synthesis of 4-guanidinobenzoic acid methanesulfonate is not explicitly detailed in the provided papers. However, the papers do discuss the interaction of guanidinium ions with methanesulfonic acid (MSA), which could be a precursor to the synthesis of related compounds. In particular, the study of amine-enhanced MSA-driven nucleation suggests that guanidino-containing compounds can strongly enhance nucleation with MSA . This information could be useful in understanding the synthesis of guanidinobenzoic acid derivatives by considering the reactivity of guanidino groups with methanesulfonate.
Molecular Structure Analysis
The molecular structure of guanidinium methanesulfonate has been studied under high pressure, revealing two phase transitions that involve rearrangements of hydrogen-bonded networks and local distortions of methyl groups . These transitions result in symmetry transformations that affect the crystal structure. Although 4-guanidinobenzoic acid methanesulfonate was not the subject of these studies, the behavior of GMS under pressure provides insights into the potential structural dynamics of similar compounds.
Chemical Reactions Analysis
The papers do not provide specific information on the chemical reactions of 4-guanidinobenzoic acid methanesulfonate. However, the interaction of guanidinium ions with MSA is highlighted, with guanidinium being identified as a strong enhancer for MSA-driven nucleation . This suggests that guanidinium-containing compounds, such as 4-guanidinobenzoic acid methanesulfonate, may participate in similar chemical processes, particularly in atmospheric or solution-based reactions where nucleation is relevant.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-guanidinobenzoic acid methanesulfonate are not directly reported in the papers. Nonetheless, the study of the interaction of helium atoms with the surface of guanidinium methanesulfonate provides some context . The determination of bound state levels and the estimation of the well depth for the interaction potential between helium and the surface of GMS suggest that the surface properties of guanidinium-containing crystals are significant. These properties could influence the behavior of 4-guanidinobenzoic acid methanesulfonate in various environments, including its potential applications in materials science or catalysis.
Scientific Research Applications
Enzyme Inhibition
4-Guanidinobenzoic Acid Methanesulfonate exhibits notable enzyme inhibition properties. A study by Nochi et al. (1989) found that it inhibits enzymes like trypsin, thrombin, and kallikrein, particularly showing potent inhibitory activity towards trypsin. The inhibitor efficiently produces a stable acyl-enzyme, particularly effective in the case of trypsin, explaining its transient inhibitory action (Nochi et al., 1989).
Synthesis of Selective Inhibitors
Weichert et al. (1997) described the synthesis of cariporide mesilate and HOE 694 using 4-Guanidinobenzoic Acid Methanesulfonate. These compounds, particularly cariporide mesilate, are investigated for their roles as protective drugs in cardiac ischemia and reperfusion states, while HOE 694 is utilized in physiological and pharmacological research, specifically for Na+/H+ exchange (NHE) inhibition (Weichert et al., 1997).
Application in Drug Synthesis
Che Bao-quan et al. (2007) discussed the synthesis of Nafamostat Mesilate, an anti-pancreatitis drug, from 4-Guanidinobenzoic Acid Methanesulfonate. This synthesis demonstrates its utility in producing clinically significant drugs (Che Bao-quan et al., 2007).
Material Science Applications
In material science, Su and Hong (2001) utilized methanesulfonic acid, which is related to 4-Guanidinobenzoic Acid Methanesulfonate, in preparing blends of polyaniline and poly(4-vinyl pyridine). They revealed unique morphologies in these blends, demonstrating the compound's relevance in materials research (Su & Hong, 2001).
Protease Inhibition and Therapeutic Effects
Yoshikawa et al. (1990) studied ONO-3307, a synthetic protease inhibitor containing 4-Guanidinobenzoic Acid Methanesulfonate. They found it effective against disseminated intravascular coagulation (DIC) in rats, highlighting its potential in therapeutic applications (Yoshikawa et al., 1990).
Environmental Science Applications
In environmental science, Liu et al. (2022) examined the role of atmospheric amines in enhancing methanesulfonic acid (MSA)-driven nucleation, a process related to 4-Guanidinobenzoic Acid Methanesulfonate. This study provides insights into atmospheric processes and environmental interactions (Liu et al., 2022).
Safety And Hazards
properties
IUPAC Name |
4-(diaminomethylideneamino)benzoic acid;methanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2.CH4O3S/c9-8(10)11-6-3-1-5(2-4-6)7(12)13;1-5(2,3)4/h1-4H,(H,12,13)(H4,9,10,11);1H3,(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGBBXMQQIAFCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.C1=CC(=CC=C1C(=O)O)N=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20659913 | |
Record name | 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Guanidinobenzoic Acid Methanesulfonate | |
CAS RN |
148720-07-4 | |
Record name | 4-[(Diaminomethylidene)amino]benzoic acid--methanesulfonic acid (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20659913 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Guanidinobenzoic Acid Methanesulfonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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